An In-depth Technical Guide to the Chemical Structure and Properties of Thiothiamine
An In-depth Technical Guide to the Chemical Structure and Properties of Thiothiamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiothiamine, a sulfur-containing derivative of thiamine (B1217682) (Vitamin B1). This document details its chemical structure, physicochemical properties, and relevant experimental protocols, offering valuable insights for its application in research and drug development.
Chemical Identity and Structure
Thiothiamine is structurally similar to thiamine, featuring a pyrimidine (B1678525) ring linked to a thiazole (B1198619) ring by a methylene (B1212753) bridge.[1] The defining characteristic of Thiothiamine is the substitution of the oxygen atom at the C2 position of the thiazole ring with a sulfur atom, forming a thiazole-2-thione.[1] This modification significantly alters the molecule's electronic properties, which may influence its biological interactions.[1]
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IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione[1][2][3]
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InChI Key: SQOCQQPFEFRKBV-UHFFFAOYSA-N[1]
The following diagram illustrates the two-dimensional chemical structure of Thiothiamine, highlighting its key functional groups.
Physicochemical Properties
While extensive data on the isolated properties of Thiothiamine are limited, its structural similarity to thiamine suggests it is a water-soluble and heat-sensitive compound.[1] The available quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 296.41 g/mol | [3][4][6][7] |
| Melting Point | 238-239 °C | [5][8] |
| Boiling Point (Predicted) | 509.6 ± 60.0 °C | [5][8] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5][8] |
| pKa (Predicted) | 14.72 ± 0.10 | [5][8] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [5][8] |
| Appearance | Pale Beige to Light Brown Solid | [5][8] |
Experimental Protocols
The following sections detail methodologies for the synthesis and chemical reactions of Thiothiamine.
Several methods for the synthesis of Thiothiamine have been reported. A patented multi-step process provides a representative example.[1][9]
Protocol 1: Multi-step Chemical Synthesis [5][9]
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Amidine Preparation: Acetamidine hydrochloride is dissociated using liquid sodium methoxide. The resulting solution is filtered to remove solid byproducts.
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Cyclization: The filtrate from Step 1 is placed in a reactor, and α-(o-chloroanilino)methylidene-β-formylaminopropionitrile (enamine) is added. Methanol is recovered, and a cyclization reaction is carried out to produce a cyclized solution.
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Hydrolysis: An aqueous phase is added to the cyclized solution, followed by distillation until the vapor temperature reaches 120°C to strip out o-chloroaniline completely. A caustic soda solution is then added for hydrolysis.
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Thionation: After hydrolysis, water and carbon disulfide are added to the reaction mixture and allowed to react.
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Condensation: Finally, gamma-chloro-gamma-acetyl propanol (B110389) is added to facilitate condensation. The resulting mixture is filtered to obtain crude Thiothiamine.
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Purification: The crude product is dissolved in hydrochloric acid. The solution is decolorized with activated carbon and filtered. The filtrate is neutralized with a caustic soda solution, causing the precipitation of the solid product. The solid is filtered and dried to yield the finished Thiothiamine.
The workflow for this synthesis protocol is visualized below.
Thiothiamine can be converted to thiamine sulfate (B86663) through an oxidation reaction.[1][10]
Protocol 2: Oxidation Reaction [1][10]
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Reaction Setup: Prepare an aqueous solution of Thiothiamine.
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Oxidation: Add hydrogen peroxide to the Thiothiamine solution. The reaction can be optimized by controlling the temperature and the concentration of the reactants. A patent suggests a mass ratio of Thiothiamine to hydrogen peroxide to water of approximately 35-36 : 38-39 : 22-23 for the preparation of a saturated thiamine sulfate solution.[10]
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Isolation: The resulting thiamine sulfate can be isolated from the solution, for instance, through crystallization.[10]
Biological Context and Research Applications
As a thiamine derivative, Thiothiamine's biological activities are a subject of research interest. Its structural similarity allows it to interact with pathways and enzymes that recognize thiamine.
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Thiamine Metabolism Studies: Thiothiamine serves as a valuable research tool for investigating the metabolic pathways of thiamine.[1] It can act as a competitive inhibitor for transporters and enzymes involved in thiamine homeostasis, helping to elucidate these regulatory mechanisms.[1]
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Neuroprotective Research: Preliminary studies suggest that Thiothiamine may possess neuroprotective properties, potentially offering protection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[1]
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Oncology Research: Some in vitro studies have indicated that Thiothiamine may exhibit anti-proliferative effects on certain cancer cell lines, possibly by interfering with their energy metabolism.[1]
The diagram below illustrates the relationship of Thiothiamine to thiamine and its primary areas of scientific investigation.
References
- 1. Buy Thiothiamine | 299-35-4 [smolecule.com]
- 2. Thiothiamine | C12H16N4OS2 | CID 67530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiothiamine | CAS 299-35-4 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. THIOTHIAMINE | 299-35-4 [chemicalbook.com]
- 9. CN104140420A - Synthesis process of thiothiamine - Google Patents [patents.google.com]
- 10. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]
